2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide
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Overview
Description
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide is a complex organic compound with a unique structure that combines benzimidazole and hydrazide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide typically involves multiple steps. One common approach is the condensation of 2-chlorobenzylamine with o-phenylenediamine to form the benzimidazole core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods, would be employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and functional groups.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with DNA, potentially inhibiting DNA synthesis and function. The hydrazide group can form covalent bonds with proteins, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide
- 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide
Uniqueness
The uniqueness of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H24ClN5OS |
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Molecular Weight |
478.0 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C25H24ClN5OS/c1-30(2)20-13-11-18(12-14-20)15-27-29-24(32)17-33-25-28-22-9-5-6-10-23(22)31(25)16-19-7-3-4-8-21(19)26/h3-15H,16-17H2,1-2H3,(H,29,32)/b27-15+ |
InChI Key |
MOJOFMMGPDQOGO-JFLMPSFJSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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